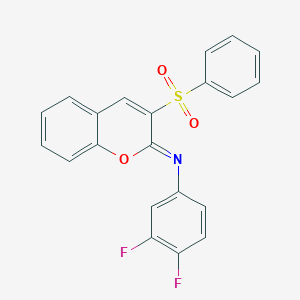

(2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine

Description

(2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenylidene core, phenylsulfonyl group, and difluoroaniline moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-difluorophenyl)chromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2NO3S/c22-17-11-10-15(13-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSVZRVWOMGMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with a chromen-2-one derivative in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, (2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

3,4-difluoroaniline: A simpler analog that lacks the chromenylidene and phenylsulfonyl groups.

Chromen-2-one derivatives: Compounds with a similar chromenylidene core but different substituents.

Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group with various other functional groups.

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler analogs.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3,4-difluorophenyl)-2H-chromen-2-imine , also known by its CAS number 902557-31-7, is a member of the chromen-2-imine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H13F2NO3S

- Molecular Weight : 397.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests potential activity against enzymes involved in neurological disorders and cancer.

- Acetylcholinesterase Inhibition : Similar compounds with chromen-2-imine structures have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies indicate that modifications in the structure can enhance AChE inhibitory activity significantly .

- Anticancer Activity : Preliminary studies indicate that derivatives of chromen-2-imines exhibit cytotoxic effects against various cancer cell lines. The presence of the benzenesulfonyl group may enhance interactions with cellular targets involved in proliferation and apoptosis pathways .

Biological Activity Data

| Activity | IC50 Value | Cell Line/Target |

|---|---|---|

| Acetylcholinesterase | 2.7 µM | AChE (in vitro) |

| Cytotoxicity | 29 nM | NUGC (gastric cancer) |

| Cytotoxicity | 60 nM | DLDI (colon cancer) |

| Cytotoxicity | 174 nM | HEPG2 (liver cancer) |

| Cytotoxicity | 288 nM | MCF (breast cancer) |

Case Studies

- Alzheimer's Disease Research : A study focused on compounds similar to this compound demonstrated significant AChE inhibition, suggesting potential therapeutic applications for Alzheimer's disease. The study utilized molecular docking to elucidate binding interactions, revealing promising results for future drug development .

- Cancer Cell Line Evaluation : In a series of cytotoxicity assays against various cancer cell lines, derivatives of this compound exhibited significant growth inhibition. For instance, one derivative showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.